molecular formula C11H13NO2 B12667728 Salicylamide, 5-allyl-3-methyl- CAS No. 91132-89-7

Salicylamide, 5-allyl-3-methyl-

Cat. No.: B12667728
CAS No.: 91132-89-7
M. Wt: 191.23 g/mol
InChI Key: FBCHRHSOUORTSB-UHFFFAOYSA-N
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Description

Salicylamide, 5-allyl-3-methyl-, is a derivative of salicylamide, which is known for its analgesic and antipyretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of salicylamide, 5-allyl-3-methyl-, typically involves the amidation of methyl salicylate. One common method includes adding methyl salicylate and methylbenzene in a specific weight ratio into a reaction kettle, heating to 40-45°C, and introducing ammonia gas to carry out the ammonification reaction. The reaction is controlled at 40-45°C and 0.25-0.35 MPa pressure. After 5-6 hours, the ammonia gas introduction is stopped, and the mixture is heated to recycle methylbenzene and methanol. The residual material is then cooled, crystallized, and centrifuged to obtain salicylamide .

Industrial Production Methods

Industrial production methods for salicylamide, 5-allyl-3-methyl-, focus on optimizing yield and purity while minimizing environmental impact. The process involves similar steps as the synthetic route but on a larger scale, with careful control of reaction conditions to ensure high product purity and efficient recycling of byproducts .

Chemical Reactions Analysis

Types of Reactions

Salicylamide, 5-allyl-3-methyl-, undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Salicylamide, 5-allyl-3-methyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of salicylamide, 5-allyl-3-methyl-, involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX), similar to other salicylates. This inhibition reduces inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

    Salicylamide: The parent compound with similar analgesic and antipyretic properties.

    Aspirin (Acetylsalicylic Acid): A widely used analgesic and antipyretic with a similar mechanism of action.

    Methyl Salicylate: Known for its use in topical pain relief formulations.

Uniqueness

Salicylamide, 5-allyl-3-methyl-, is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to its parent compound and other salicylates .

Properties

CAS No.

91132-89-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-prop-2-enylbenzamide

InChI

InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14)

InChI Key

FBCHRHSOUORTSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)N)CC=C

Origin of Product

United States

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